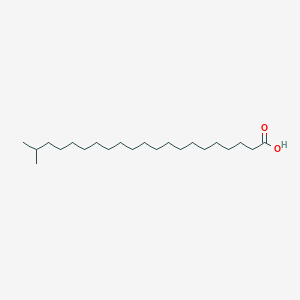

22-Methyltricosanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

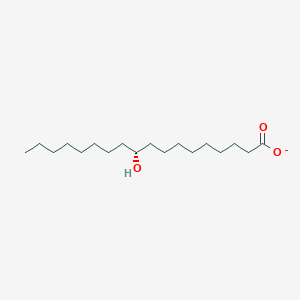

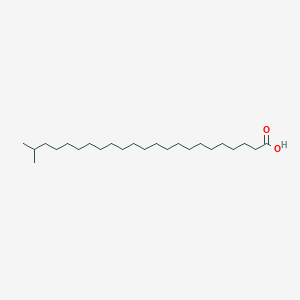

22-methyltricosanoic acid is a methyl-branched fatty acid that is tricosanoic acid substituted by a methyl group at position 22. It has a role as a mammalian metabolite. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid and a long-chain fatty acid. It derives from a tricosanoic acid.

Scientific Research Applications

Occurrence in Rat Tissue

22-Methyltricosanoic acid, also known as iso 24:0, has been identified in the sphingomyelin of various rat tissues, except for the brain and fetal serum. This unusual fatty acid is influenced by dietary supplementation, with L-valine elevating its content in rat liver, heart, and kidney sphingomyelin (Bettger et al., 1998).

Metabolic Fate in Human Cells

In human cells, docosahexaenoic acid (22:6n‐3) undergoes retroconversion to eicosapentaenoic acid (20:5n‐3) more actively in non-neural cells compared to neural cells. This process is dominant over elongation to tetracosahexaenoic acid (24:6n‐3), highlighting the distinct metabolic pathways of 22:6n‐3 in different cell types (Park et al., 2016).

Effect on Retinal and Brain Function

Studies on rhesus monkeys show that deficiency in docosahexaenoic acid, which includes 22-methyltricosanoic acid, can lead to alterations in visual function and potential disruptions in brain and retina development. This underscores the importance of these fatty acids in neurodevelopment (Neuringer et al., 1986).

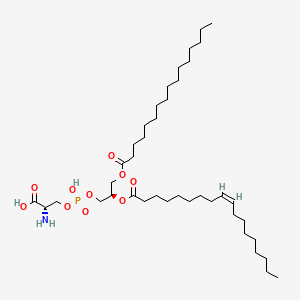

Role in Cell Membranes

22-Methyltricosanoic acid, as a component of docosahexaenoic acid, is essential in the composition and function of cell membranes. It is notably concentrated in membranes like those of photoreceptor cells in the retina and neurons in the brain, where it plays a crucial role in maintaining membrane fluidity and function (Wetzel et al., 1991).

Anti-inflammatory Effects

Docosahexaenoic acid, inclusive of 22-methyltricosanoic acid, has demonstrated anti-inflammatory effects in human retinal endothelial cells. This is achieved through modifying lipid composition in specific cell membrane domains, affecting cellular signaling and potentially offering therapeutic avenues in conditions like diabetic retinopathy (Chen et al., 2007).

properties

Molecular Formula |

C24H48O2 |

|---|---|

Molecular Weight |

368.6 g/mol |

IUPAC Name |

22-methyltricosanoic acid |

InChI |

InChI=1S/C24H48O2/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(25)26/h23H,3-22H2,1-2H3,(H,25,26) |

InChI Key |

KGHVQLDYCDULEN-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCCCCC(=O)O |

synonyms |

22-methyltricosanoic acid Me-tricosanoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

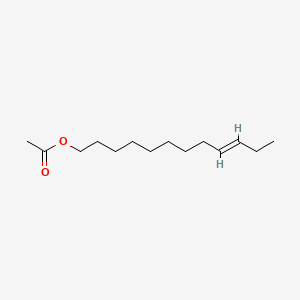

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone](/img/structure/B1235976.png)

![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)

![[(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate](/img/structure/B1235988.png)